molecular formula C24H20Cl3N3O2 B12705437 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- CAS No. 107680-31-9

2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

Cat. No.: B12705437
CAS No.: 107680-31-9
M. Wt: 488.8 g/mol
InChI Key: LJMUGOJBMYQCLJ-ZEQRLZLVSA-N
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Description

2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
  • 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Uniqueness

The uniqueness of 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- lies in its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

107680-31-9

Molecular Formula

C24H20Cl3N3O2

Molecular Weight

488.8 g/mol

IUPAC Name

(2S,3R)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C24H20Cl3N3O2/c25-19-8-6-17(7-9-19)13-23(31,18-4-2-1-3-5-18)24(32,14-30-16-28-15-29-30)21-11-10-20(26)12-22(21)27/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1

InChI Key

LJMUGOJBMYQCLJ-ZEQRLZLVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CC2=CC=C(C=C2)Cl)([C@](CN3C=NC=N3)(C4=C(C=C(C=C4)Cl)Cl)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C(CN3C=NC=N3)(C4=C(C=C(C=C4)Cl)Cl)O)O

Origin of Product

United States

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